Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Dibenzothiophene-4-boronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Emergence of Dibenzothiophene Scaffolds in Medicinal Chemistry
The dibenzothiophene tricycle is a privileged sulfur-containing heterocyclic scaffold that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis.[1] Its rigid, planar structure and electron-rich nature make it an attractive core for developing novel therapeutic agents and functional organic materials. The introduction of a boronic acid moiety onto this scaffold, particularly at the 4-position, creates a versatile and powerful building block: Dibenzothiophene-4-boronic acid. This guide provides a comprehensive technical overview of this reagent, focusing on its synthesis, key properties, and its pivotal role as a reactant in palladium-catalyzed cross-coupling reactions for drug discovery and development.
While the specific request was for Dibenzothiophene-1-boronic acid (CAS No. 1245943-60-5)[2], the available scientific literature and commercial availability are substantially more extensive for the isomeric Dibenzothiophene-4-boronic acid (CAS No. 108847-20-7) .[3][4][5] Therefore, this guide will focus on the latter, providing researchers and drug development professionals with a practical and well-referenced resource for its application.
The strategic importance of boronic acids in modern synthetic chemistry cannot be overstated. Since the approval of bortezomib, the first boronic acid-containing drug, by the FDA in 2003, interest in these compounds has surged.[6][7][8] Boronic acids are valued for their stability, low toxicity, and versatile reactivity, particularly in the Suzuki-Miyaura cross-coupling reaction, which has become an indispensable tool for forging carbon-carbon bonds.[6][9] Dibenzothiophene-4-boronic acid leverages this reactivity, enabling the seamless incorporation of the dibenzothiophene motif into complex molecular architectures.
Part 1: Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application. Dibenzothiophene-4-boronic acid is typically a white to off-white or pale yellow powder.[4][10] Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 108847-20-7 | [3][4][5][10] |
| Molecular Formula | C₁₂H₉BO₂S | [3][4][10] |
| Molecular Weight | 228.07 g/mol | [3] |
| Appearance | White to off-white/pale yellow powder | [4][10] |
| Purity | ≥94-95% (typically by HPLC) | [3][4][10] |
| Melting Point | 327-330 °C (lit.) | [3] |
| Solubility | Soluble in organic solvents such as 1,4-dioxane; consult specific datasheets for details. | [5] |
Stability and Storage:
Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) upon storage. It is crucial to store Dibenzothiophene-4-boronic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to minimize degradation. While generally stable, boronic acids are susceptible to oxidative damage, a factor that can be mitigated through careful handling and storage.[11]
Part 2: Synthesis of the Dibenzothiophene Core
The synthesis of the core dibenzothiophene scaffold is a prerequisite for the preparation of its boronic acid derivative. Several methods have been established. A classical and effective approach involves the palladium-catalyzed intramolecular C-S/C-H cross-coupling of biphenyl thioethers.[1] Another traditional method is the reaction of biphenyl with sulfur dichloride in the presence of a Lewis acid like aluminum chloride.[12]
The diagram below illustrates a generalized synthetic pathway to the dibenzothiophene core.
Caption: Generalized synthesis of the dibenzothiophene scaffold.
From the dibenzothiophene core, functionalization to introduce the boronic acid group, typically via a halogenated intermediate followed by borylation, is performed to yield the final product.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The primary utility of Dibenzothiophene-4-boronic acid in drug discovery lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a C-C bond between the dibenzothiophene scaffold and various aryl or heteroaryl halides (or triflates), enabling the rapid generation of diverse chemical libraries.[13][14][15]
The catalytic cycle, a cornerstone of organometallic chemistry, is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of Dibenzothiophene-4-boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
Dibenzothiophene-4-boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Dibenzothiophene-4-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Pre-mixing: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Add this catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The ratio of organic solvent to water is often critical and can range from 3:1 to 10:1.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw for sensitive substrates.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
This protocol is adapted from general procedures for selective Suzuki couplings.[13][16]
Part 4: Role in Drug Discovery and Development
The incorporation of the dibenzothiophene moiety via Dibenzothiophene-4-boronic acid can significantly influence the pharmacological profile of a lead compound. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a biological target's active site, while the rigid, planar ring system can orient other functional groups for optimal binding.
Boronic acids themselves are recognized as important pharmacophores, capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[7][8][11][17] This has been exploited in the design of various enzyme inhibitors, including proteasome inhibitors for cancer therapy and β-lactamase inhibitors to combat antibiotic resistance.[6]
The workflow for utilizing Dibenzothiophene-4-boronic acid in a fragment-based or lead optimization drug discovery campaign is outlined below.
Caption: Drug discovery workflow using Dibenzothiophene-4-boronic acid.
Conclusion
Dibenzothiophene-4-boronic acid is a high-value, versatile building block for researchers, scientists, and drug development professionals. Its robust utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for introducing the dibenzothiophene scaffold into novel molecular entities. A comprehensive understanding of its properties, handling, and reaction protocols is essential for leveraging its full potential in the synthesis of next-generation therapeutics and advanced organic materials. The continued exploration of boron-containing compounds in medicinal chemistry promises to yield further innovations, with reagents like Dibenzothiophene-4-boronic acid playing a central role in these advancements.[8][17]
References
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PubChem. Dibenzo[B,D]thiophen-1-ylboronic acid. National Center for Biotechnology Information. [Link]
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ResearchGate. Boronic acid 25 as a versatile reagent for the incorporation of a fused benzothiophene ring to various π-systems. [Link]
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Royal Society of Chemistry. Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
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YouTube. Suzuki cross-coupling reaction. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ACS Publications. Synthesis of Some Dibenzothiophene Derivatives. [Link]
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National Institutes of Health. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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Royal Society of Chemistry. The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. [Link]
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National Institutes of Health. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
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